Enzymatic Potency: Myt1-IN-2 vs. RP-6306 (Lunresertib) in Biochemical Assays
Myt1-IN-2 demonstrates a biochemical IC50 of 5.7 nM against PKMYT1 in enzymatic assays, placing it among the most potent inhibitors in its class [1]. In comparison, RP-6306 (lunresertib), a first-in-class clinical-stage PKMYT1 inhibitor, exhibits a reported enzymatic IC50 of 14 nM in cellular assays and 2 nM in NanoBRET assays . Myt1-IN-2's 5.7 nM potency represents a 2.5-fold improvement over RP-6306's cellular IC50, though a direct enzymatic comparison is limited by differing assay formats.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.7 nM |
| Comparator Or Baseline | RP-6306 (lunresertib): cellular IC50 = 14 nM; NanoBRET IC50 = 2 nM |
| Quantified Difference | 2.5-fold lower IC50 than RP-6306 cellular IC50; direct enzymatic comparator not available |
| Conditions | In vitro PKMYT1 enzymatic assay (Myt1-IN-2); cellular assay and NanoBRET target engagement assay (RP-6306) |
Why This Matters
Higher biochemical potency may translate to lower required concentrations in cellular experiments, reducing the risk of off-target effects and compound precipitation.
- [1] WO2024061343A1. Membrane-associated tyrosine and threonine kinase inhibitor and use thereof. Dongxing Zhu et al., 2024. View Source
